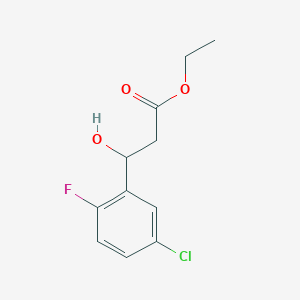
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(5-Chloro-2-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(5-Chloro-2-fluorophenyl)-2-propenoate
- 5-Chloro-2-fluorophenylboronic acid
Uniqueness
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
生物活性
Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, particularly the presence of halogen substituents. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12ClFNO3
- Molecular Weight : Approximately 232.63 g/mol
- Structure : The compound features a hydroxy group, an ethyl ester, and a phenyl ring with both chloro and fluoro substituents. These structural elements enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The halogen substituents (chloro and fluoro) increase the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, potentially modulating their activities.
- Receptor Binding : The unique structure allows for enhanced binding affinity to specific biological receptors, which may lead to therapeutic effects in various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for developing new therapeutic agents targeting metabolic pathways linked to diseases such as cancer and diabetes.
Case Studies
- Anticancer Activity : In studies involving similar compounds, significant anticancer activity was observed against multiple human cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values indicating potent inhibition of cancer cell proliferation .
- Enzyme Modulation : Research has shown that the compound can modulate the activity of key metabolic enzymes involved in drug metabolism and detoxification processes. This modulation can influence pharmacokinetics and therapeutic efficacy.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Chloro and fluoro substituents | Potential anticancer activity; enzyme modulation |
| Methyl 3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoate | Structure | Methyl group instead of ethyl | Similar halogen substituents but different ester group |
| Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate | Structure | Different halogen affecting reactivity | Exhibits potential biological activity |
特性
分子式 |
C11H12ClFO3 |
|---|---|
分子量 |
246.66 g/mol |
IUPAC名 |
ethyl 3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChIキー |
YTPLPDTXGBUJGK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















